molecular formula C16H17F2NO2S2 B6541205 2,4-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide CAS No. 1058475-80-1

2,4-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide

Cat. No.: B6541205
CAS No.: 1058475-80-1
M. Wt: 357.4 g/mol
InChI Key: LYAZFJMOISCWQJ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 2,4-difluorinated benzene ring linked to a cyclopentylmethyl group substituted with a thiophen-2-yl moiety. Its structure combines electron-withdrawing fluorine atoms with an electron-rich thiophene ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2,4-difluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2S2/c17-12-5-6-14(13(18)10-12)23(20,21)19-11-16(7-1-2-8-16)15-4-3-9-22-15/h3-6,9-10,19H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAZFJMOISCWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentyl-Thiophene Moiety Formation

Thiophene-2-carbaldehyde undergoes Friedel-Crafts alkylation with cyclopentyl bromide in the presence of AlCl3\text{AlCl}_3, yielding 1-(thiophen-2-yl)cyclopentane. Alternative methods include palladium-catalyzed cross-coupling of cyclopentylzinc reagents with 2-bromothiophene.

Reductive Amination

The aldehyde intermediate is converted to the primary amine via reductive amination using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) and ammonium acetate in methanol. Yield optimization (70–85%) requires strict control of pH and temperature.

Synthesis of 2,4-Difluorobenzenesulfonyl Chloride

Chlorosulfonation of 1,3-difluorobenzene is performed using chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) at 0–5°C, followed by treatment with phosphorus pentachloride (PCl5\text{PCl}_5) to yield the sulfonyl chloride. Key parameters:

  • Temperature control to minimize polysubstitution.

  • Solvent selection (e.g., dichloromethane) to enhance solubility and reaction efficiency.

Sulfonamide Coupling Reaction

The final step involves reacting 2,4-difluorobenzenesulfonyl chloride with [1-(thiophen-2-yl)cyclopentyl]methanamine:

Reaction Conditions

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.

  • Base : Triethylamine (Et3N\text{Et}_3\text{N}) or pyridine to scavenge HCl\text{HCl}.

  • Molar ratio : 1:1.2 (sulfonyl chloride:amine) to ensure complete conversion.

Mechanistic Insights

The sulfonyl chloride’s electrophilic sulfur attacks the amine’s lone pair, forming a tetrahedral intermediate that collapses to release HCl\text{HCl}. Steric hindrance from the cyclopentyl group necessitates extended reaction times (12–24 h) at room temperature.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude product is purified via reverse-phase HPLC using a C18\text{C}_{18} column and acetonitrile/water gradient (0.1% formic acid). Typical purity exceeds 95%, as confirmed by analytical LC/MS.

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} : Key signals include thiophene protons (δ 6.8–7.2 ppm), cyclopentyl methylene (δ 3.4–3.6 ppm), and sulfonamide NH (δ 5.1 ppm).

  • Mass spectrometry : Molecular ion peak at m/zm/z 357.4 ([M+H]+^+).

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilization of the amine on Wang resin enables stepwise coupling with sulfonyl chloride, though yields are modest (50–60%) due to steric limitations.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the coupling step, reducing reaction time by 50% while maintaining yield (75–80%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Classical Coupling70–75>95Scalability
Solid-Phase50–6090–92Ease of purification
Microwave75–80>95Reduced reaction time

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The fluorine atoms can be reduced to hydrogen atoms, although this is less common due to the stability of the C-F bond.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used under acidic or neutral conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or other strong reducing agents can be employed.

  • Substitution: : Electrophilic reagents like nitric acid or halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Difluorobenzene derivatives with reduced fluorine content.

  • Substitution: : Nitro derivatives or halogenated compounds.

Scientific Research Applications

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. Generally, sulfonamide derivatives can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with biological processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The 2,4-difluoro substitution pattern distinguishes this compound from mono-fluorinated analogs. For example:

  • 4-Fluoro-N-(3-methylcyclopent-2-en-1-ylidene)benzenesulfonamide (1d): Contains a single fluorine at the 4-position and a cyclopentenylidene group.
Compound Substituents on Benzene Cyclic Group Molecular Weight (g/mol)
Target Compound 2,4-difluoro Cyclopentylmethyl-thiophene ~395.4 (estimated)
1d 4-fluoro Cyclopentenylidene 283.3

Cyclic Substituent Variations

The cyclopentylmethyl-thiophene group introduces steric bulk and electronic diversity:

  • BF21729 (3-fluoro-4-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide): Features a morpholine-phenyl substituent.
  • N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (F1374-0982) : Shares a thiophen-2-yl group but lacks the cyclopentyl system. The cyclopentylmethyl group in the target compound may improve membrane permeability due to increased hydrophobicity .

Thiophene vs. Other Heterocycles

Thiophene’s electron-rich sulfur atom contrasts with nitrogen-containing heterocycles (e.g., thiazole in ):

  • 4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-amine : The thiazole ring’s nitrogen atoms facilitate hydrogen bonding, whereas the thiophene in the target compound may engage in hydrophobic or sulfur-specific interactions (e.g., with metal ions in enzymes) .

Biological Activity

2,4-Difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a synthetic organic compound that has garnered attention due to its complex structure and potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and anti-inflammatory effects. The incorporation of fluorine and thiophene moieties may enhance its biological efficacy and specificity.

Chemical Structure and Properties

The chemical structure of 2,4-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide can be represented as follows:

C17H18F2NO2S\text{C}_{17}\text{H}_{18}\text{F}_2\text{N}\text{O}_2\text{S}

This compound includes:

  • Fluorine atoms at the 2 and 4 positions of the benzene ring.
  • A thiophene ring , which may contribute to its interaction with biological targets.
  • A cyclopentyl group that adds to the steric properties of the molecule.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase, which is crucial for bacterial growth.
  • Interaction with Receptors : The sulfonamide group can interact with various receptors, potentially modulating signaling pathways involved in inflammation and pain.
  • Cytotoxic Effects : Preliminary studies suggest that derivatives of sulfonamides exhibit cytotoxicity against various cancer cell lines, indicating potential anticancer properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds. For instance, compounds similar to 2,4-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5aMCF-715.63Apoptosis Induction
5bA54912.34Tubulin Inhibition
5cHeLa10.21Cell Cycle Arrest

These findings suggest that the compound's structural features may enhance its potency against cancer cells.

Anti-inflammatory Effects

The anti-inflammatory activity of sulfonamides has been well-documented. Compounds containing the sulfonamide group often exhibit inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action can lead to reduced inflammation in various models.

Case Studies

  • Study on Anticancer Efficacy : A study published in MDPI highlighted that derivatives of sulfonamides showed higher cytotoxicity compared to standard chemotherapy agents like doxorubicin, indicating their potential as alternative therapeutic agents in oncology .
  • Mechanistic Insights : Research has indicated that compounds similar to 2,4-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide can induce apoptosis in cancer cells through mitochondrial pathways, suggesting a promising avenue for further investigation .
  • Comparative Analysis : In comparative studies, it was noted that modifications such as fluorination significantly affect the biological activity of sulfonamides, enhancing their interaction with target proteins .

Q & A

Q. What are the optimal synthetic routes for 2,4-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide?

The synthesis typically involves multi-step reactions:

  • Cyclopentyl Intermediate Formation : Cyclization of precursors (e.g., cyclopentylmethylamine derivatives) under controlled conditions, often using palladium-catalyzed cross-coupling for thiophene introduction .
  • Sulfonamide Formation : Reacting the cyclopentyl-thiophene intermediate with 2,4-difluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–25°C .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity, with distinct shifts for fluorine atoms (δ ~110–120 ppm for ¹⁹F NMR) and sulfonamide protons (δ ~7.5–8.5 ppm) .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and stereochemistry, particularly for the cyclopentyl-thiophene moiety .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~423 Da) .

Q. What are the common side reactions during sulfonamide formation?

  • Hydrolysis : The sulfonamide group may hydrolyze under acidic/basic conditions, requiring pH control (pH 6–8) .
  • Thiophene Oxidation : Thiophene rings can oxidize to sulfoxides if exposed to strong oxidants (e.g., H₂O₂); inert atmospheres (N₂/Ar) mitigate this .

Advanced Research Questions

Q. How can structural contradictions in crystallographic vs. computational models be resolved?

  • Refinement Tools : Use SHELXL for high-resolution X-ray data to adjust thermal parameters and occupancy rates, reducing R-factor discrepancies .
  • DFT Calculations : Compare optimized geometries (e.g., Gaussian 09) with experimental data, focusing on dihedral angles of the cyclopentyl-thiophene group .

Q. What mechanistic insights explain variability in biological activity across sulfonamide derivatives?

  • Binding Affinity Studies : Surface plasmon resonance (SPR) or ITC quantify interactions with targets (e.g., carbonic anhydrase isoforms), correlating IC₅₀ values with substituent electronegativity (fluorine vs. chlorine) .
  • Metabolic Stability : LC-MS/MS tracks in vitro hepatic metabolism, identifying vulnerable sites (e.g., thiophene ring oxidation) .

Q. How can reaction yield inconsistencies be systematically addressed?

  • DoE Optimization : Design of Experiments (DoE) evaluates factors like temperature (40–80°C), solvent polarity (THF vs. DCM), and catalyst loading (Pd(PPh₃)₄, 1–5 mol%) .
  • In Situ Monitoring : ReactIR detects intermediate formation (e.g., sulfonyl chloride intermediates) to adjust stoichiometry dynamically .

Q. What computational strategies predict this compound’s pharmacokinetic properties?

  • ADMET Modeling : SwissADME predicts logP (~3.2) and bioavailability scores (>0.55), highlighting potential blood-brain barrier penetration .
  • Molecular Dynamics : GROMACS simulates binding to transmembrane receptors (e.g., GPCRs), analyzing hydrogen-bond stability with key residues .

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